molecular formula C19H12N2O6 B11098577 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B11098577
M. Wt: 364.3 g/mol
InChI Key: AVTIWSGCCJLRJS-UHFFFAOYSA-N
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Description

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate: is a mouthful, so let’s break it down This compound belongs to the class of isoindoline derivatives and features an intriguing structure

    Chemical Formula: CHNO

    CAS Number: 39739-07-6

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related structures. One possible approach involves the condensation of an isoindoline derivative with an acetylating agent. Further optimization and experimental validation would be necessary.

Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited data. Researchers may need to explore custom synthesis routes tailored to their specific needs.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various chemical reactions, including:

    Acetylation: The acetate group suggests susceptibility to acetylation.

    Hydrolysis: The ester linkage may hydrolyze under appropriate conditions.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

    Hydrolysis: Acidic or basic hydrolysis conditions (e.g., NaOH or HCl).

Major Products: The primary product of acetylation would be the acetate form of the compound.

Scientific Research Applications

Chemistry:

    Building Block: Researchers can use this compound as a building block for more complex molecules.

    Functional Groups: Its unique functional groups make it valuable for synthetic chemistry studies.

Biology and Medicine:

    Biological Activity: Investigate its potential as a drug candidate or probe for biological studies.

    Bioconjugation: Explore its use in bioconjugation reactions.

Industry:

    Materials Science: Assess its properties for materials applications.

Mechanism of Action

The precise mechanism of action remains unexplored. Researchers should investigate potential molecular targets and pathways to understand its effects fully.

Properties

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

[2-[(1,3-dioxoisoindol-2-yl)methyl]-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C19H12N2O6/c1-10(22)26-11-6-7-15-14(8-11)19(25)27-16(20-15)9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-8H,9H2,1H3

InChI Key

AVTIWSGCCJLRJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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